Clorhidrato de 2,3-dihidro-1,4-benzodioxina-5-amina

Descripción general

Descripción

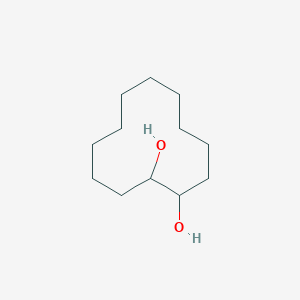

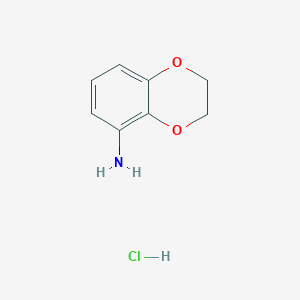

The compound of interest, 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride, is a derivative of the 1,4-benzodioxin family, which is a class of organic compounds that have garnered attention due to their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the research encompasses various derivatives and analogs of the 1,4-benzodioxin structure, which can offer insights into the chemical behavior and synthesis of related compounds.

Synthesis Analysis

The synthesis of related 1,4-benzodioxin derivatives involves the reaction of nucleophilic amines with 1,4-benzodioxin-2-carboxylic esters or carboxamides, facilitated by a basic environment such as K2CO3 or amine . Another approach includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium, followed by subsequent reactions to obtain various substituted phenylacetamides . Additionally, Lewis acid-mediated nucleophilic substitution reactions or cyclization of suitable hydroxyphenols have been reported as convenient methods for synthesizing 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins .

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, revealing a highly delocalized molecule with significant deviation from the plane for certain atoms. The cations in this structure form centrosymmetric dimers through N–H⋯N hydrogen bonds, which are further connected with Cl− ions via N–H⋯Cl and C–H⋯Cl hydrogen bonds into 2D chains . This structural information can be indicative of the potential molecular conformation of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of the 1,4-benzodioxin derivatives is influenced by the presence of nucleophilic amines and the basic conditions that facilitate the formation of new bonds and structures. For instance, the reaction between 1,4-benzodioxin-2-carboxylic esters and nucleophilic amines under basic conditions leads to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds . The reactivity of these compounds can be further manipulated through reactions with various electrophiles to produce a range of substituted acetamides with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,4-benzodioxin derivatives are characterized by their spectroscopic data, including IR, 1H-NMR, and EI-MS, which confirm their structural features . The antiproliferative and antimicrobial activities of these compounds have been evaluated in vitro, with some showing moderate to significant activity against human cancer cell lines and microbial strains . The hemolytic activity of these compounds has also been assessed to determine their potential cytotoxicity . These properties are crucial for understanding the pharmacological potential of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride and related compounds.

Aplicaciones Científicas De Investigación

Síntesis Química

“Clorhidrato de 2,3-dihidro-1,4-benzodioxina-5-amina” es un compuesto orgánico heterocíclico . Se utiliza en la síntesis química, y su estructura y propiedades, como el peso molecular (187.63), el punto de ebullición (308.1ºC a 760mmHg) y el punto de inflamación (140.1ºC) están bien documentadas .

Investigación Experimental

Este compuesto se ofrece para uso experimental y de investigación . Es importante tener en cuenta que no está destinado a otros usos y debe manipularse con cuidado.

Inhibición Enzimática

Algunos compuestos de la familia “2,3-Dihidro-1,4-benzodioxina-5-amina” han mostrado una inhibición moderada a débil de las enzimas colinesterasas y lipooxigenasas . Estas enzimas están involucradas en varios procesos biológicos, y su inhibición puede tener efectos significativos.

Preparación a Gran Escala

Se ha desarrollado una ruta de síntesis para “this compound” utilizando ácido 2,3-dihidroxi benzoico como material inicial . Esta ruta, que incluye alquilación, azidación, reordenamiento de Curtius, hidrólisis y salificación, es adecuada para la preparación a gran escala debido a la menor cantidad de reacciones secundarias y un proceso de síntesis y aislamiento simplificado .

Farmacocinética

El compuesto tiene una alta absorción GI y es permeable a la barrera hematoencefálica . No es un sustrato de P-gp y no inhibe CYP1A2, CYP2C19, CYP2C9, CYP2D6 o CYP3A4 . Estas propiedades sugieren aplicaciones potenciales en la administración de fármacos y la farmacología.

Seguridad

El compuesto está clasificado como una palabra de advertencia de señalización . Es importante manipularlo con cuidado y seguir las pautas de seguridad para evitar cualquier daño.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Given its inhibitory effects on cholinesterases and lipoxygenase, it likely interacts with these enzymes, potentially altering their activity and disrupting their normal function .

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase, it may impact pathways related to nerve signal transmission and inflammation .

Result of Action

It has been found to inhibit bacterial biofilm growth, particularly againstB. subtilis and E. coli, suggesting it may have antibacterial properties .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBWPNJOUYRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632711 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16081-46-2 | |

| Record name | 1,4-Benzodioxin-5-amine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)